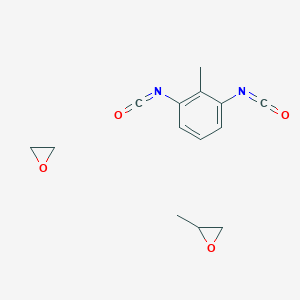

Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane, also known as polyurethane, is a versatile polymer that finds its applications in various fields such as adhesives, coatings, foams, and elastomers. Polyurethanes are synthesized by the reaction of diisocyanates with polyols, and the resulting material can be tailored to meet specific requirements by varying the molecular weight, chemical composition, and cross-linking density.

Mécanisme D'action

Polyurethane-based biomaterials interact with the biological environment through various mechanisms, including protein adsorption, cell adhesion, and tissue integration. The surface properties of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane, such as hydrophobicity and charge, play a critical role in determining the interaction of the material with biological systems. The mechanical properties of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane-based biomaterials also play a crucial role in their performance, as they need to withstand the mechanical stresses imposed by the biological environment.

Effets Biochimiques Et Physiologiques

Polyurethane-based biomaterials have been shown to exhibit excellent biocompatibility, mechanical properties, and degradation characteristics, making them suitable for use in medical devices and implants. The biodegradation of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane-based biomaterials can lead to the release of degradation products, which can have both beneficial and adverse effects on the biological system. The degradation products of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane have been shown to have anti-inflammatory and antibacterial properties, making them suitable for use in wound healing applications.

Avantages Et Limitations Des Expériences En Laboratoire

Polyurethane-based biomaterials offer several advantages for use in lab experiments, including their versatility, biocompatibility, and mechanical properties. However, the synthesis of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane-based biomaterials can be a complex process, and the material properties can be sensitive to the reaction conditions. In addition, the degradation products of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane can interfere with the experimental results, and their effects on the biological system need to be carefully evaluated.

Orientations Futures

Polyurethane-based biomaterials have shown tremendous potential for use in various biomedical applications. Future research should focus on developing new Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane-based biomaterials with improved properties, such as biodegradability, mechanical strength, and biocompatibility. In addition, the interaction of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane-based biomaterials with the biological environment needs to be further elucidated to optimize their performance in vivo. The use of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane-based biomaterials in combination with other materials, such as ceramics and metals, should also be explored to develop multifunctional implants and devices.

Méthodes De Synthèse

Polyurethanes are synthesized by the reaction of diisocyanates with polyols. The reaction can take place in the presence of a catalyst, and the resulting material can be tailored to meet specific requirements by varying the molecular weight, chemical composition, and cross-linking density. The synthesis of Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane is a complex process that involves several steps, including prepolymer formation, chain extension, and cross-linking. The resulting material can be in the form of a liquid, foam, or solid, depending on the reaction conditions.

Applications De Recherche Scientifique

Polyurethane finds its application in various fields such as adhesives, coatings, foams, and elastomers. In addition, Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane has been extensively studied for its biomedical applications, including tissue engineering, drug delivery, and wound healing. Polyurethane-based biomaterials have been shown to exhibit excellent biocompatibility, mechanical properties, and degradation characteristics, making them suitable for use in medical devices and implants.

Propriétés

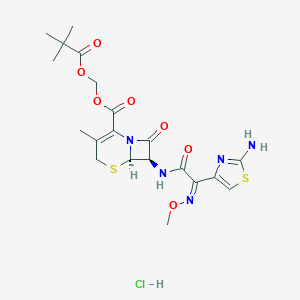

Numéro CAS |

103479-07-8 |

|---|---|

Nom du produit |

Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane |

Formule moléculaire |

C14H16N2O4 |

Poids moléculaire |

276.29 g/mol |

Nom IUPAC |

1,3-diisocyanato-2-methylbenzene;2-methyloxirane;oxirane |

InChI |

InChI=1S/C9H6N2O2.C3H6O.C2H4O/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-3-2-4-3;1-2-3-1/h2-4H,1H3;3H,2H2,1H3;1-2H2 |

Clé InChI |

LWKPLEHMZWXLOJ-UHFFFAOYSA-N |

SMILES |

CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C1CO1 |

SMILES canonique |

CC1CO1.CC1=C(C=CC=C1N=C=O)N=C=O.C1CO1 |

Autres numéros CAS |

60787-80-6 9052-50-0 |

Pictogrammes |

Irritant |

Synonymes |

Oxirane, methyl-, polymer with 1,3-diisocyanatomethylbenzene and oxirane, nonylphenol-blocked |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)